molecular formula C21H20ClN5O2 B2952009 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-24-7

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2952009
CAS RN: 1031649-24-7
M. Wt: 409.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, is a type of quinazoline derivative . Quinazoline derivatives have been found to inhibit various kinases , and they have been used in the development of kinase inhibitors to treat a range of diseases, including cancer .

Mode of Action

The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of the kinases, thereby disrupting the signaling pathways that they are involved in .

Biochemical Pathways

The compound affects the pathways that are regulated by the kinases it inhibits . These pathways are often involved in cell proliferation, cell death, and other processes that are dysregulated in diseases like cancer . By inhibiting the kinases, the compound can disrupt these pathways and potentially halt the progression of the disease .

Pharmacokinetics

The pharmacokinetic properties of the compound, such as its absorption, distribution, metabolism, and excretion (ADME), can impact its bioavailability . For instance, a representative analog of the compound exhibited moderate clearance and good oral bioavailability, making it suitable for in vivo animal studies .

Result of Action

The result of the compound’s action is the inhibition of the kinases it targets . This can lead to the disruption of the biochemical pathways that these kinases regulate . In the context of cancer, this could potentially result in the inhibition of cancer cell proliferation and the induction of cancer cell death .

properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-12(2)9-10-23-20(28)14-5-8-16-17(11-14)27-19(24-21(16)29)18(25-26-27)13-3-6-15(22)7-4-13/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUWJRXPDXIJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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